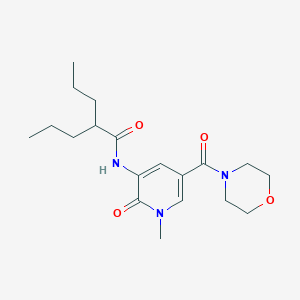
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide is a useful research compound. Its molecular formula is C19H29N3O4 and its molecular weight is 363.458. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has demonstrated efficient synthetic routes and structural analyses for compounds related to N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide, highlighting their significance in the development of pharmaceuticals and materials.
Efficient Synthesis : Kumar et al. (2007) discussed an efficient synthesis method for related compounds, showcasing the synthesis of potent antimicrobials through a nine-step process with a 36% overall yield. This synthesis includes bromination and dehydration steps crucial for the compound's formation (Kumar, Sadashiva, & Rangappa, 2007).
Structural Examination : The molecular and crystal structure of derivatives was explored by Mironova et al. (2012), revealing insights into the conformational stability and intermolecular interactions that underpin the compound's utility in further applications (Mironova et al., 2012).
Biomedical Applications
The compound and its derivatives have shown potential in biomedical applications, particularly in drug development, due to their structural versatility and biological relevance.
Anticonvulsant Activity : Kamiński et al. (2015) synthesized a library of compounds combining features of known antiepileptic drugs. Some of these compounds displayed broad spectra of anticonvulsant activity in preclinical models, demonstrating their potential as new therapeutic agents (Kamiński et al., 2015).
Antimicrobial Activities : Bektaş et al. (2007) reported on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, some of which showed good or moderate activities against tested microorganisms. This research underscores the compound's utility in developing antimicrobial agents (Bektaş et al., 2007).
Material Science Applications
In addition to biomedical applications, the compound's derivatives have been investigated for their potential in material science, particularly in the synthesis of novel materials with specific properties.
- Morpholine Motif in Material Science : Palchykov and Chebanov (2019) reviewed recent advances in the synthesis of morpholines, highlighting the motif's importance in natural products and biologically relevant compounds. The review emphasizes transition metal catalysis and stereoselective syntheses, underscoring the versatility of morpholine derivatives in material science applications (Palchykov & Chebanov, 2019).
Eigenschaften
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-4-6-14(7-5-2)17(23)20-16-12-15(13-21(3)19(16)25)18(24)22-8-10-26-11-9-22/h12-14H,4-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYLFZADJWXCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-propylpentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

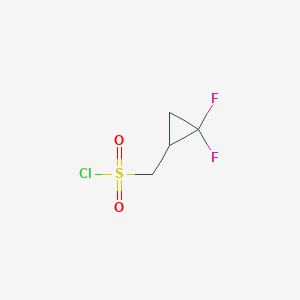
![2-(benzyloxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2583990.png)
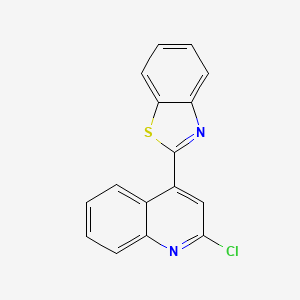
![4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B2583994.png)
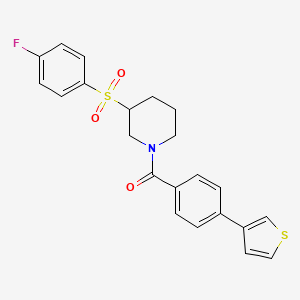
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2583998.png)
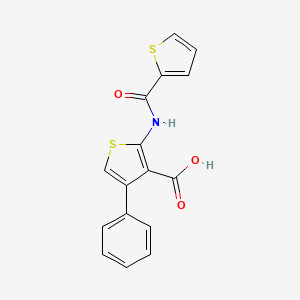
![2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2584001.png)
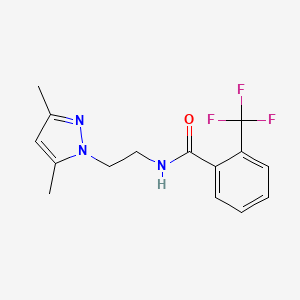
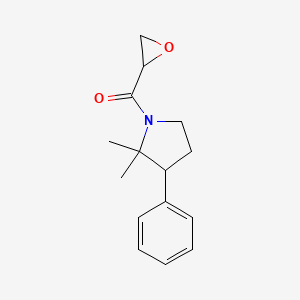


![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2584009.png)
![Tert-butyl (3aS,6aS)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2584011.png)